N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride, commonly referred to as Protonitazene, is a synthetic compound belonging to the class of nitazenes, which are a series of potent opioid analgesics. This compound has gained attention as a designer drug since its emergence in the illicit drug market around 2019 and has been identified in various regions including Europe, Canada, the United States, and Australia .
Protonitazene is classified as a synthetic opioid and is regulated as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use . Its chemical structure allows it to interact with opioid receptors in the brain, contributing to its analgesic effects. The compound's IUPAC name reflects its complex structure, which includes a benzimidazole core substituted with various functional groups.
The synthesis of Protonitazene involves several key steps:
The molecular formula of Protonitazene is with a molecular weight of approximately 447.0 g/mol . The compound features a complex structure characterized by:
The structural representation can be described using InChI notation:
This notation provides insight into the connectivity and stereochemistry of the molecule .
Protonitazene can participate in various chemical reactions:
Common reagents for these reactions include strong acids (for protonation), bases (for deprotonation), and reducing agents (such as lithium aluminum hydride). The products formed from these reactions are often derivatives of benzimidazole that may exhibit altered pharmacological properties.
Protonitazene exerts its effects primarily through interaction with opioid receptors, specifically the mu-opioid receptor. Upon binding:
Protonitazene hydrochloride appears as a crystalline solid with a melting point ranging from 115°C to 116°C .
Key chemical properties include:
Protonitazene has several scientific applications:
Despite its potential applications, Protonitazene remains largely unregulated for clinical use due to safety concerns associated with synthetic opioids.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: